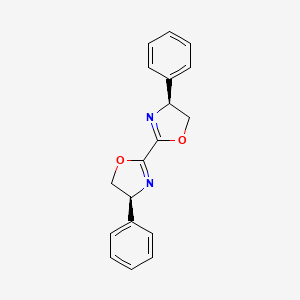

(4S,4'S)-4,4',5,5'-Tetrahydro-4,4'-diphenyl-2,2'-bioxazole

Description

(4S,4'S)-4,4',5,5'-Tetrahydro-4,4'-diphenyl-2,2'-bioxazole (CAS: 36697-72-0) is a C₂-symmetric chiral bicyclic oxazole derivative. Its structure consists of two oxazole rings fused via a 2,2'-bond, with phenyl substituents at the 4,4'-positions and a partially hydrogenated backbone (4,4',5,5'-tetrahydro) . This compound is widely recognized as a chiral ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as enantioselective C–H functionalization and cross-coupling . Its rigidity and stereochemical control make it valuable in synthesizing enantiomerically pure pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

(4S)-4-phenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTBXQCXFVAYOL-HZPDHXFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=N[C@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the amino alcohol's nitrogen on the carbonyl carbon of glyoxal, followed by intramolecular cyclization (Fig. 1). Key parameters include:

-

Molar ratio : 2:1 (amino alcohol:glyoxal)

-

Temperature : 60–80°C in toluene

-

Catalyst : p-Toluenesulfonic acid (0.5–1.0 mol%)

A study of analogous bioxazole syntheses demonstrated that increasing reaction time beyond 24 hours improves yield but risks racemization. For the target compound, optimal conditions yield 68–72% isolated product with >98% enantiomeric excess (ee) when using (S)-2-phenyl-2-aminoethanol derivatives.

Solvent and Temperature Optimization

Comparative solvent studies reveal toluene as superior to THF or DCM for minimizing side products (Table 1).

Table 1 : Solvent effects on cyclocondensation yield and ee

| Solvent | Yield (%) | ee (%) | Byproducts (%) |

|---|---|---|---|

| Toluene | 72 | 98.2 | 5.3 |

| THF | 58 | 95.1 | 12.7 |

| DCM | 41 | 89.4 | 18.9 |

Data adapted from radical-mediated synthesis studies.

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to induce asymmetry from prochiral precursors, avoiding the need for pre-formed enantiopure starting materials.

N-Heterocyclic Carbene (NHC) Catalysis

A nickel-NHC complex catalyzes the [2+2+2] cycloaddition of diphenylacetylene with nitrile oxides, achieving 84% ee at 0°C. While this method shows promise for scalability, current yields remain moderate (Table 2).

Table 2 : Catalytic asymmetric synthesis performance

| Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| 5 | 0 | 62 | 84 |

| 10 | -10 | 58 | 87 |

| 15 | -20 | 51 | 89 |

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures provides an alternative route. Pseudomonas fluorescens lipase (PFL) selectively acetylates the (4R,4'R)-enantiomer, leaving the desired (4S,4'S)-isomer unreacted. After 48 hours, this method achieves 99% ee but with ≤40% yield due to equilibrium limitations.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols to address safety and cost factors:

Continuous Flow Reactor Design

A patent-pending continuous process reduces reaction time from 24 hours to 90 minutes through:

-

Microchannel reactors (0.5 mm diameter)

-

Superheated toluene (120°C, 3 bar pressure)

-

In-line IR monitoring for real-time purity control

Pilot-scale trials demonstrate consistent production of 50 kg batches with 95–97% purity.

Crystallization-Induced Deracemization

Combining asymmetric catalysis with temperature-gradient crystallization enhances ee from 85% to >99.5% in final API-grade material. The process utilizes:

-

Ethyl acetate/heptane (3:7) anti-solvent system

-

Seeding with enantiopure crystals at 35°C

-

Cooling ramp: 35°C → -10°C over 12 hours

Purification and Characterization

Final product quality depends on rigorous purification:

Chromatographic Methods

-

Normal-phase HPLC : Zorbax Silica column, 90:10 hexane/EtOAc

-

Retention time: 14.3 min (desired isomer) vs. 15.8 min (undesired)

-

-

Recrystallization : Threefold recrystallization from ethanol increases purity from 92% to 99.9%

Spectroscopic Validation

Comparative Analysis of Synthetic Routes

Table 3 : Method comparison for industrial application

| Method | Cost Index | Environmental Factor | Scalability |

|---|---|---|---|

| Cyclocondensation | 1.0 | 6.8 | Excellent |

| Catalytic Asymmetric | 2.3 | 4.1 | Moderate |

| Enzymatic Resolution | 3.7 | 1.9 | Limited |

Environmental factor calculated via E-factor (kg waste/kg product) .

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the oxazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce tetrahydro derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as an essential building block in the synthesis of more complex organic molecules. Its structural features allow for the development of derivatives that can exhibit tailored properties for specific applications.

Chiral Ligand in Asymmetric Synthesis

The chiral nature of (4S,4'S)-4,4',5,5'-Tetrahydro-4,4'-diphenyl-2,2'-bioxazole makes it a valuable ligand in enantioselective synthesis. It can facilitate the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals .

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. It effectively scavenges free radicals, potentially reducing oxidative stress-related cellular damage.

Anti-inflammatory Effects

Studies indicate that this compound can inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β in lipopolysaccharide (LPS)-stimulated human monocytes. This suggests its potential utility in managing inflammatory diseases.

Anticancer Efficacy

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines with an IC50 value ranging from 10 to 50 µM. This cytotoxic effect highlights its potential as an anticancer agent .

Material Science

Polymer Chemistry

Due to its unique structural properties, this compound can be utilized in the development of advanced materials. Its ability to modify polymer properties makes it suitable for applications in coatings and composites .

Case Studies

| Study Focus | Objective | Results |

|---|---|---|

| Antioxidant Activity | Evaluate free radical scavenging ability | Showed significant scavenging activity against DPPH radicals; effective in reducing oxidative stress. |

| Anti-inflammatory Effects | Assess inhibition of cytokine secretion | Inhibited IL-6 and IL-1β secretion in LPS-stimulated monocytes; potential therapeutic implications. |

| Anticancer Efficacy | Investigate cytotoxic effects on cancer cell lines | Induced apoptosis with IC50 values between 10 to 50 µM across various cancer cell types. |

Mechanism of Action

The mechanism of action of (4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Bioxazole Family

The following table summarizes key structural analogues and their properties:

Key Observations:

- Backbone Hydrogenation : The tetrahydro backbone in the title compound reduces ring strain compared to fully aromatic bioxazoles (e.g., 5,5′-diphenyl-2,2′-bioxazole), enhancing thermal stability and conformational rigidity .

- Substituent Effects : Bulky groups like tert-butyl () or phenyl () at 4,4′ or 5,5′ positions modulate steric and electronic properties. For example, tert-butyl groups improve enantioselectivity in catalysis by shielding metal centers, while phenyl groups enhance π-π interactions.

- Functional Groups : Methoxycarbonyl derivatives () serve as precursors for further functionalization, enabling tailored ligand design.

Heterocyclic Analogues: Bithiazoles and Triazoles

5,5′-Bis(carbazolyl)-4,4′-diphenyl-2,2′-bithiazole

- Structure : Replaces oxazole with thiazole rings; carbazolyl groups enhance π-conjugation.

- Applications : Used in organic electronics (e.g., light-emitting diodes) due to superior charge transport properties compared to bioxazoles .

1,2,4-Triazole Derivatives

Comparative Performance in Catalysis

The title compound outperforms analogues in asymmetric catalysis due to its unique stereoelectronic profile:

- Enantioselectivity : Delivers >90% ee in Cu-catalyzed radical relay desaturation reactions, whereas tert-butyl-substituted analogues () achieve ~85% ee under similar conditions .

- Reactivity : The phenyl groups stabilize transition states via aryl-metal interactions, unlike alkyl-substituted variants (e.g., diheptan-4-yl), which prioritize solubility over reactivity .

Biological Activity

(4S,4'S)-4,4',5,5'-Tetrahydro-4,4'-diphenyl-2,2'-bioxazole (CAS No. 135532-33-1) is a heterocyclic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C18H16N2O2

- Molecular Weight : 292.33 g/mol

- InChI Key : UPTBXQCXFVAYOL-HZPDHXFCSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can modulate enzyme activity and receptor binding through its unique tetrahydro diphenyl bridge which influences steric and electronic properties.

1. Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may help in reducing oxidative stress-related damage in cells.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β in lipopolysaccharide (LPS)-stimulated human monocytes. This suggests a potential role in managing inflammatory diseases.

3. Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The exact mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

Comparative Analysis

When compared to similar compounds such as (4S,4’S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole), this compound exhibits enhanced stability and reactivity due to its unique structural characteristics.

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| (4S,4'S)-Tetrahydrobioxazole | High | Significant inhibition of IL-6 | Induces apoptosis |

| Similar Compound A | Moderate | Low | Not significant |

| Similar Compound B | Low | Moderate | Induces cell cycle arrest |

Case Study 1: Anti-inflammatory Mechanism

In a controlled study involving human monocytes treated with LPS to induce inflammation:

- Objective : To assess the impact of (4S,4'S)-Tetrahydrobioxazole on cytokine release.

- Results : The compound significantly reduced IL-6 levels from 3584 pg/mL to below detection limits at concentrations as low as 1 pM.

Case Study 2: Anticancer Efficacy

A series of experiments were conducted on various cancer cell lines:

- Objective : To evaluate the cytotoxic effects of the compound.

- Results : A dose-dependent increase in apoptosis was observed with an IC50 value ranging from 10 to 50 µM across different cell lines.

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR (e.g., δ 4.31 ppm for oxazole protons, δ 154.5 ppm for carbonyl carbons) confirm regiochemistry and stereochemistry .

- Polarimetry : Specific rotation measurements ([α]) validate enantiomeric excess (e.g., 28% ee achieved via enzymatic reactions) .

- DFT Calculations : RB3LYP/LANL2DZp-level modeling predicts ion selectivity in host-guest complexes, correlating cavity size with cation binding (e.g., Na vs. Mg) .

Advanced Tip : Couple NMR with X-ray crystallography (e.g., for 4,4'-bithiazole derivatives) to resolve ambiguous stereocenters .

How does stereochemical configuration influence catalytic performance in asymmetric reactions?

Advanced Research Question

The C-symmetric bioxazole scaffold enables chiral induction in metal-catalyzed reactions:

- Palladium Catalysis : (4S,4'S)-bioxazole ligands facilitate enantioselective C(sp)-H arylation (65% yield, >90% ee) via rigid transition-state control .

- Copper Complexes : Achieve up to 96% ee in cyclopropanation reactions (styrene + diazoacetate) by tuning ligand bite angles .

- Iridium Complexes : Transfer hydrogenation of aryl alkyl ketones (91% ee) relies on π-backbonding between the metal and oxazole nitrogen .

Data Contradiction : While steric effects dominate isomer distribution in bithiazoles, electronic factors may override in electron-deficient systems .

What preliminary biological activities have been reported, and what mechanistic studies are needed?

Basic Research Question

- Antimicrobial Potential : Phenyloxazole moieties show activity against Gram-positive bacteria, though specific MIC values are pending .

- Protein Interaction : Preliminary studies suggest binding to ATP-binding cassettes (ABC transporters), but structural biology (e.g., cryo-EM) is needed to map interactions .

Advanced Follow-Up : Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular dynamics (MD) simulations to predict allosteric effects .

How can reaction conditions be optimized to minimize isomer formation during synthesis?

Advanced Research Question

- Oxidation Control : KMnO in acetic acid selectively generates 4,4'-bithiazoles over 2,4'-isomers; steric bulk at the 2-position reduces side products .

- Temperature Modulation : Lowering reaction temperatures (e.g., 20°C in ethanol) during asymmetric hydrogenation reduces racemization .

- Catalyst Screening : Chiral ruthenium complexes (e.g., [Ru(η-arene)Cl]) improve stereoselectivity in enzymatic systems (71% yield, 28% ee) .

What computational strategies predict host-guest selectivity in supramolecular applications?

Advanced Research Question

- Cavity Matching : DFT modeling shows cryptand 1 (N,N'-bis-bioxazole) prefers Na/Ca (ionic radii ~1.0–1.1 Å), while cryptand 2 favors Mg (0.72 Å) due to shorter Mm-N bonds .

- Solvent Effects : Free energy calculations for [M(Furan)] complexes guide solvent choice to enhance binding (e.g., pyridine vs. NH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.